2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

Description

Molecular Architecture and IUPAC Nomenclature Conventions

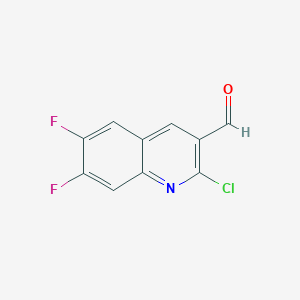

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is a fluorinated quinoline derivative with a carbaldehyde functional group. Its IUPAC name adheres to systematic nomenclature, specifying substituent positions relative to the quinoline core. The molecular formula is C₁₀H₄ClF₂NO , with a molecular weight of 227.59 g/mol . The structure features:

- A quinoline scaffold (fused benzene and pyridine rings)

- Chlorine at position 2

- Fluorine atoms at positions 6 and 7

- Carbaldehyde (-CHO) at position 3

The SMILES notation C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F and InChI KHMGMVNRBZRJLT-UHFFFAOYSA-N provide standardized representations. The substituents’ electron-withdrawing effects (Cl, F) and electron-donating aldehyde group create a complex electronic environment critical for reactivity.

X-ray Crystallographic Studies of Quinoline Carbaldehyde Derivatives

While direct crystallographic data for 2-chloro-6,7-difluoroquinoline-3-carbaldehyde remains unpublished, related quinoline derivatives reveal structural insights. For example:

These studies highlight:

- Planar geometry of the quinoline core due to aromatic stabilization

- **

Properties

IUPAC Name |

2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMGMVNRBZRJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619543 | |

| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209909-13-7 | |

| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches for 2-Chloroquinoline-3-carbaldehyde Derivatives

The synthesis of 2-chloroquinoline-3-carbaldehyde and its analogs, including 2-chloro-6,7-difluoroquinoline-3-carbaldehyde, typically involves:

- Construction of the quinoline ring system with appropriate substitution.

- Introduction of the formyl group (-CHO) at the 3-position via formylation reactions.

- Halogenation steps to install chloro and fluoro substituents at the 2, 6, and 7 positions.

A commonly employed method for formylation is the Vilsmeier-Haack reaction , which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate an electrophilic formylating agent. This method is favored for its efficiency, mild conditions, and high yields in synthesizing quinoline-3-carbaldehydes.

Specific Preparation Methodologies

Vilsmeier-Haack Formylation of 2-Chloro-6,7-difluoroquinoline

- Starting Material : 2-Chloro-6,7-difluoroquinoline or its methyl-substituted precursor.

- Reagents : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Procedure : The quinoline derivative is treated with POCl3 and DMF under controlled temperature conditions to introduce the formyl group at the 3-position.

- Reaction Conditions : Typically conducted at temperatures ranging from 0 °C to reflux temperatures depending on substrate reactivity.

- Outcome : High yields of 2-chloro-6,7-difluoroquinoline-3-carbaldehyde with minimal by-products.

- Advantages : The method is straightforward, uses readily available reagents, and is scalable.

Chlorination and Fluorination Strategies

- The chloro substituent at the 2-position and fluoro substituents at the 6 and 7 positions are introduced either through direct halogenation of the quinoline ring or by using appropriately substituted starting materials.

- Chlorination can be achieved by reacting quinoline derivatives with chlorine gas in the presence of catalysts or under irradiation (e.g., tungsten-iodine lamp) to promote substitution at the 2-position.

- Fluorination is often introduced by starting with fluorinated anilines or by selective electrophilic fluorination methods.

- For example, a reported method involves reacting 6-fluoro-8-toluquinoline with phosphorus trichloride under irradiation and chlorine gas to form 6-fluoro-8-(trichloromethyl)quinoline, which is then hydrolyzed to the formyl chloride and subsequently to the formyl acid derivative.

Detailed Reaction Data and Yields

The following table summarizes key reaction parameters and yields from representative syntheses of related halogenated quinoline-3-carbaldehydes, which are applicable to 2-chloro-6,7-difluoroquinoline-3-carbaldehyde preparation:

Research Findings and Observations

- The Vilsmeier-Haack reaction is confirmed to be a highly efficient and convenient method for synthesizing 2-chloroquinoline-3-carbaldehyde derivatives, including those with fluoro substituents at the 6 and 7 positions.

- Chlorination under controlled irradiation and chlorine gas flow allows selective substitution at the 2-position without affecting the sensitive formyl group at the 3-position.

- The use of orthodichlorobenzene as a solvent and phosphorus trichloride as a catalyst enhances the chlorination and formylation efficiency, leading to high yields and purities.

- Hydrolysis of trichloromethyl intermediates to formyl chlorides and subsequently to carbaldehydes is a critical step requiring low temperatures and prolonged stirring to maximize yield and purity.

- Purification is typically achieved by column chromatography and solvent extraction techniques, ensuring high purity (above 90%) of the final aldehyde product.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.

Reduction: Reduction reactions can reduce the aldehyde group to alcohols.

Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.

Reduction: 2-Chloro-6,7-difluoroquinoline-3-ol.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is similar to other quinoline derivatives, but its unique combination of chlorine and fluorine atoms gives it distinct chemical properties. Some similar compounds include:

2-Chloroquinoline-3-carbaldehyde: Lacks the fluorine atoms.

2,6-Difluoroquinoline-3-carbaldehyde: Lacks the chlorine atom.

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Contains methoxy groups instead of fluorine atoms.

Biological Activity

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde (CAS No. 209909-13-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with two fluorine atoms at the 6 and 7 positions and a chloro group at the 2 position. The aldehyde functional group at the 3 position contributes to its reactivity and potential biological interactions.

Target Enzymes : Research indicates that 2-chloro-6,7-difluoroquinoline-3-carbaldehyde may exert its effects primarily through the inhibition of specific kinases involved in cancer cell proliferation, such as c-Met kinase. This inhibition can lead to decreased tumor growth and altered cellular signaling pathways .

Biochemical Pathways : The compound is believed to interact with various enzymes, influencing metabolic pathways crucial for cell survival and proliferation. It may modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

Antitumor Activity

Several studies have evaluated the antitumor properties of derivatives related to this compound. For instance, a series of quinoline derivatives demonstrated significant antiproliferative activity against various cancer cell lines (e.g., A549, HT-29) with some compounds showing IC50 values in the nanomolar range . The presence of halogen substituents, particularly fluorine, has been linked to enhanced antitumor efficacy.

Cellular Effects

The compound influences cellular processes such as:

- Cell Proliferation : Inhibition of kinase activity leads to reduced proliferation rates in cancer cells.

- Apoptosis : Modulation of apoptotic pathways may result from changes in gene expression induced by the compound .

Case Studies

- In Vitro Studies : In a study assessing various quinoline derivatives, 2-chloro-6,7-difluoroquinoline-3-carbaldehyde showed promising results against c-Met kinase with significant inhibition observed at low concentrations .

- Animal Models : Dosage studies in animal models revealed that lower doses exhibited therapeutic effects with minimal toxicity, while higher doses led to adverse effects including toxicity and disruption of normal cellular functions.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 209909-13-7 |

| Molecular Formula | C10H6ClF2N0 |

| Antitumor Activity (IC50) | < 1.04 nM (against c-Met) |

| Stability | Stable under standard laboratory conditions |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6,7-difluoroquinoline-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a chloro- and fluoro-substituted quinoline precursor undergoes formylation. Key steps include activating the quinoline ring with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to avoid over-chlorination or decomposition . Purity is confirmed by HPLC (>98%, as per specifications) .

Q. How is the structure of 2-chloro-6,7-difluoroquinoline-3-carbaldehyde validated experimentally?

Structural confirmation involves:

- NMR spectroscopy : and NMR to verify substituent positions and aldehyde proton resonance (~9-10 ppm).

- Mass spectrometry (MS) : Molecular ion peak matching the theoretical mass (227.59 g/mol) .

- X-ray crystallography : For crystalline derivatives, SHELX software refines atomic coordinates and hydrogen-bonding networks .

Q. What is the reactivity profile of the aldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., condensation with amines to form Schiff bases) and oxidations (to carboxylic acids). Its reactivity is distinct from carboxylate derivatives (e.g., 2-chloro-6-fluoroquinoline-3-carboxylic acid), which lack the electrophilic aldehyde carbon. Comparative studies show the aldehyde’s higher susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence regioselectivity in further functionalization?

The 6,7-difluoro substituents create steric and electronic effects that direct electrophilic substitutions to the 8-position of the quinoline ring. Chlorine at C2 deactivates the ring, favoring meta-substitution. Computational modeling (DFT) or isotopic labeling can clarify these trends, though experimental validation via controlled reactions (e.g., Suzuki coupling) is critical .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated quinoline aldehydes?

Discrepancies in reactivity (e.g., unexpected byproducts in cross-coupling reactions) may arise from trace moisture or residual POCl₃ in the aldehyde. Rigorous purification (column chromatography, recrystallization) and characterization (TGA for thermal stability) are recommended. Contradictions in fluorination effects can be addressed by comparing substituent Hammett parameters .

Q. How does this compound perform in structure-activity relationship (SAR) studies for antimicrobial agents?

The 6,7-difluoro motif enhances membrane permeability in Gram-negative bacteria, while the aldehyde group allows covalent binding to bacterial enzymes (e.g., DNA gyrase). SAR studies involve synthesizing analogs (e.g., ester or oxime derivatives) and testing against resistant strains. Fluorine’s electronegativity and size are critical for target affinity .

Q. What challenges arise in crystallizing 2-chloro-6,7-difluoroquinoline-3-carbaldehyde, and how are they mitigated?

Crystallization is hindered by the compound’s low melting point and hygroscopicity. Solvent screening (e.g., toluene/hexane mixtures) and slow evaporation at controlled humidity yield suitable crystals. SHELXL refinement accounts for disorder in the aldehyde group, with hydrogen bonds stabilizing the lattice .

Methodological Recommendations

- Purity Assurance : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to verify >98% purity .

- Reaction Monitoring : Employ TLC (silica gel, UV visualization) to track aldehyde formation and byproducts .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) and validate crystallographic data via Mercury software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.